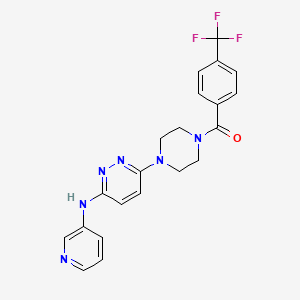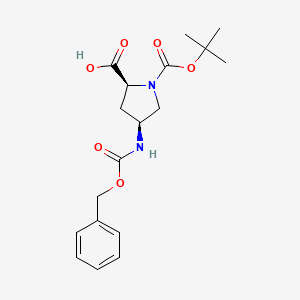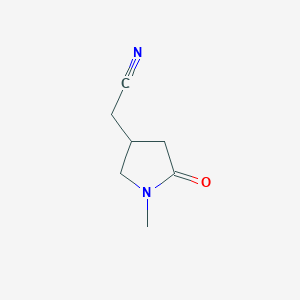
1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile” is a chemical compound. It belongs to the class of compounds known as quinolones, which are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of this compound and its analogues has been a topic of interest in recent years . One synthetic approach involves the hydrolysis of 4-morpholin-4-yl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester . The reaction proceeds via alkylation of the 4-hydroxy group to give an intermediate .Molecular Structure Analysis
The molecular formula of “this compound” is C16H16FN3O2, and it has a molecular weight of 301.321. Quinolones, the parent heterocycle of this compound, display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .科学的研究の応用
Synthesis and Chemical Properties
1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile is a compound that has been used as a starting material or intermediate in the synthesis of various heterocyclic compounds. Research has shown its utility in creating morpholinotetrahydrothienoisoquinolines, which are compounds of interest for their potential chemical properties and applications. These compounds have been synthesized through reactions involving 1-Morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, showing the versatility of quinoline derivatives in heterocyclic chemistry (El-Dean et al., 2008).
Biological Evaluation and Antibacterial Activity
The quinoline nucleus, especially fluorinated derivatives like this compound, is a critical structure in medicinal chemistry due to its antibacterial properties. New 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazol-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives synthesized from 2-fluoroquinoline-3-carbaldehyde showed significant antibacterial activity against various bacterial species, demonstrating the potential of quinoline derivatives in developing new antimicrobial agents (Shah & Raj, 2015).
Photophysical Properties and Charge Transfer
The photophysical properties of quinoline derivatives, including those similar to this compound, have been a subject of study to understand their behavior under various conditions. Research into norfloxacin and its derivatives, which share structural similarities with the compound , has revealed insights into the role of specific groups in affecting the photophysical behavior of the quinoline ring, providing a basis for understanding the photostability and photochemical properties of these compounds (Cuquerella, Miranda, & Bosca, 2006).
Synthesis of Fluorinated Derivatives
The synthesis of fluorinated derivatives of quinolinecarboxylic acids, including those related to this compound, has been explored for their potential applications. These derivatives have been synthesized by reacting quinolone-3-carboxylic acid hydrazides with ethyl esters of polyfluorobenzoyl acrylic acid, leading to compounds with potential for further chemical and biological investigation (Nosova et al., 2002).
Chemosensors for Metal Ions
Research has also focused on the development of chemosensors based on quinoline derivatives for the selective recognition of metal ions. Novel chemosensors utilizing morpholino-quinoline structures have shown high selectivity and sensitivity for detecting Pd2+ ions, demonstrating the application of quinoline derivatives in environmental monitoring and analytical chemistry (Shally et al., 2020).
特性
IUPAC Name |
1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c1-2-19-10-11(9-18)16(21)12-7-13(17)15(8-14(12)19)20-3-5-22-6-4-20/h7-8,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXECZIOTCIBTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2804309.png)





![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-phenyloxamide](/img/structure/B2804319.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B2804320.png)
![1-Adamantyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2804323.png)
![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine](/img/structure/B2804325.png)


